molecular formula C22H25N7O4 B13549945 N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B13549945
M. Wt: 451.5 g/mol
InChI Key: NXYDGHGJBUBRCH-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide is a complex organic compound that features a variety of functional groups, including a piperazine ring, a pyrazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine ring: This can be achieved through Buchwald–Hartwig amination or reductive amination.

    Construction of the pyrazole ring: This typically involves cyclization reactions using hydrazine derivatives.

    Formation of the pyridazine ring: This can be synthesized through condensation reactions involving appropriate dicarbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways and interactions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methoxy-4-(4-methylpiperazin-1-yl)phenyl]-1,3,5-triazine-2,4-diamine: This compound also features a piperazine ring and has applications in medicinal chemistry.

    N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide: Another compound with a similar structure, used in various chemical and biological studies.

Uniqueness

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1,6-dihydropyridazin-3-yl)-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H25N7O4

Molecular Weight

451.5 g/mol

IUPAC Name

N-[2-methoxy-5-(4-methylpiperazine-1-carbonyl)phenyl]-5-methyl-1-(6-oxo-1H-pyridazin-3-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C22H25N7O4/c1-14-16(13-23-29(14)19-6-7-20(30)26-25-19)21(31)24-17-12-15(4-5-18(17)33-3)22(32)28-10-8-27(2)9-11-28/h4-7,12-13H,8-11H2,1-3H3,(H,24,31)(H,26,30)

InChI Key

NXYDGHGJBUBRCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=NNC(=O)C=C2)C(=O)NC3=C(C=CC(=C3)C(=O)N4CCN(CC4)C)OC

Origin of Product

United States

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